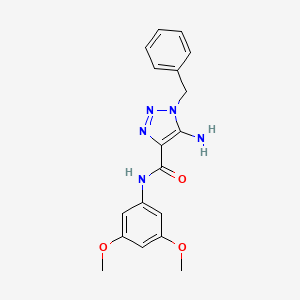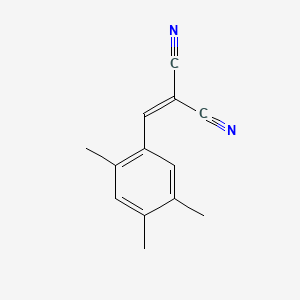![molecular formula C9H7BrN2O2S B2415953 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid CAS No. 1006485-87-5](/img/structure/B2415953.png)
5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1006485-87-5 . It has a molecular weight of 287.14 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Pyrazole derivatives, such as the compound , are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H7BrN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Synthesis and Structural Features
- A study focused on the synthesis of pyrazole-thiophene-based amide derivatives, including 5-Bromothiophene carboxylic acid, revealed the successful synthesis of amide derivatives with good yields. The unsubstituted amide was further arylated using Pd (0)-catalyzed Suzuki–Miyaura cross-coupling, showcasing moderate to good yields of newly synthesized derivatives. The study also explored the geometry and physical properties of these compounds, including non-linear optical (NLO) properties and nuclear magnetic resonance (NMR) data. It highlighted significant agreement between computed and experimental NMR results, indicating the potential for these compounds in materials science and chemical analysis applications (Kanwal et al., 2022).
Electronic and Nonlinear Optical Properties
- Research on the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides involved a Suzuki cross-coupling reaction, leading to the creation of pyrazine analogs. The study focused on density functional theory (DFT) calculations, assessing various reactivity parameters and the impact of substituents on the HOMO–LUMO energy gap and hyperpolarizability. The analysis of electronic delocalization over pyrazine, benzene, and thiophene rings contributed to understanding the non-linear optical (NLO) behavior of these compounds, suggesting applications in the field of optoelectronics and molecular electronics (Ahmad et al., 2021).
Potential in Antitumor Applications
- A study on the synthesis of 1,4-bis(1-(5-(aryldiazenyl)thiazol-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)benzenes examined the potential of these compounds as anti-tumor agents. The compounds showed promising activities against hepatocellular carcinoma cell lines, indicating their potential in medicinal chemistry and cancer research (Gomha et al., 2016).
Future Directions
Mechanism of Action
Target of Action
The primary target of 5-[(4-bromo-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid is the GATA family proteins . This compound specifically targets the DNA-binding activity of GATA3 and other members of the GATA family .
Mode of Action
The compound inhibits the interaction between GATA3 and SOX4 . This inhibition significantly suppresses Th2 cell differentiation, without impairing Th1 cell differentiation . It also inhibits the expression and production of Th2 cytokines .
Biochemical Pathways
The inhibition of gata3 and sox4 interaction suggests that it may affect theTh2 cell differentiation pathway . The suppression of Th2 cell differentiation and the inhibition of Th2 cytokines production indicate that the compound may have a significant impact on immune response regulation.
Pharmacokinetics
The compound’s high solubility in polar solvents suggests that it may have good bioavailability
Result of Action
The primary result of the compound’s action is the suppression of Th2 cell differentiation . This leads to a decrease in the production and expression of Th2 cytokines . , suggesting that it may selectively modulate immune responses.
Properties
IUPAC Name |
5-[(4-bromopyrazol-1-yl)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2S/c10-6-3-11-12(4-6)5-7-1-2-8(15-7)9(13)14/h1-4H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQLICWNCHLCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![11-(ethylthio)-9-phenyl-12H-benzo[5,6]chromeno[2,3-d]pyrimidine](/img/structure/B2415870.png)
![1-(2-methoxyphenyl)-2-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanol](/img/structure/B2415872.png)


![3,4-dimethoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2415877.png)

![9-benzyl-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2415881.png)


![N-(4-methylbenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2415887.png)
![N-{1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl}-2-methoxyacetamide](/img/structure/B2415888.png)



